molecular formula C12H20N2O3 B14671050 5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 36380-48-0

5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14671050
CAS No.: 36380-48-0
M. Wt: 240.30 g/mol
InChI Key: UHYOVZAVXOWXOP-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3-dimethylbutyl and an ethyl group at the 5-position, along with three keto groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with 2,3-dimethylbutyl bromide . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with altered functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the 2,3-dimethylbutyl group.

    5-Butyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a butyl group instead of the 2,3-dimethylbutyl group.

Uniqueness

The presence of the 2,3-dimethylbutyl group in 5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione imparts unique steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

36380-48-0

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-(2,3-dimethylbutyl)-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-5-12(6-8(4)7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)

InChI Key

UHYOVZAVXOWXOP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC(C)C(C)C

Origin of Product

United States

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